Cas no 1327568-68-2 (6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole)

6-Fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluoro group at the 6-position and a piperidin-4-yloxy moiety at the 2-position, further functionalized by a furan-2-carbonyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The fluorine substitution enhances metabolic stability and binding affinity, while the furan and piperidine components contribute to diverse intermolecular interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and development. The compound’s well-defined structure ensures reproducibility in research applications.
6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole structure
1327568-68-2 structure
Product Name:6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole
CAS No:1327568-68-2
MF:C17H15FN2O3S
MW:346.376006364822
CID:6439616
PubChem ID:49732364
Update Time:2025-10-29

6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole
    • F5939-1782
    • VU0528303-1
    • AKOS024527702
    • [4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(furan-2-yl)methanone
    • 6-fluoro-2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole
    • (4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone
    • 1327568-68-2
    • Inchi: 1S/C17H15FN2O3S/c18-11-3-4-13-15(10-11)24-17(19-13)23-12-5-7-20(8-6-12)16(21)14-2-1-9-22-14/h1-4,9-10,12H,5-8H2
    • InChI Key: FCQHRIARXNYZDL-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=CC=2N=C1OC1CCN(C(C2=CC=CO2)=O)CC1)F

Computed Properties

  • Exact Mass: 346.07874168g/mol
  • Monoisotopic Mass: 346.07874168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 83.8Ų

6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F5939-1782-2μmol
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F5939-1782-3mg
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F5939-1782-4mg
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6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole Related Literature

Additional information on 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole

Introduction to Compound with CAS No. 1327568-68-2 and Product Name: 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole

The compound with the CAS number 1327568-68-2 and the product name 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluoro group, a benzothiazole core, and a piperidine moiety linked through an ester bond suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

Recent research in the domain of heterocyclic compounds has highlighted the importance of benzothiazole derivatives in medicinal chemistry. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into these structures often enhances their pharmacological efficacy by improving metabolic stability and binding affinity. In the case of 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole, the fluorine substituent is strategically positioned to modulate electronic properties and influence interactions with biological receptors.

The piperidine ring in this compound is another key feature that contributes to its potential therapeutic applications. Piperidine derivatives are widely recognized for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors. The specific substitution pattern on the piperidine ring in 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole suggests that it may exhibit properties similar to those of known CNS-active agents, making it a valuable scaffold for drug discovery.

The ester linkage between the furan-2-carbonyl group and the piperidine ring introduces additional complexity to the molecule. Ester bonds are known to participate in various biochemical processes and can serve as points for further chemical modification. This feature allows for the synthesis of analogs with tailored properties, enabling researchers to optimize pharmacokinetic and pharmacodynamic profiles. The structural versatility of 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole makes it an attractive candidate for exploring new therapeutic avenues.

Current research trends in medicinal chemistry emphasize the development of small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole, including its aromatic system and heterocyclic rings, make it a potential candidate for targeting PPIs involved in various diseases. Studies have shown that benzothiazole derivatives can disrupt aberrant protein interactions by binding to specific pockets within protein structures. The presence of a fluorine atom may further enhance binding affinity by increasing lipophilicity and reducing metabolic degradation.

In addition to its potential as a PPI modulator, 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole may also exhibit inhibitory activity against enzymes involved in disease pathways. For instance, benzothiazole derivatives have been reported to inhibit kinases and other enzymes implicated in cancer progression. The combination of a benzothiazole core with a piperidine moiety provides multiple sites for interaction with biological targets, potentially leading to synergistic effects that enhance therapeutic outcomes.

The synthesis of 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole involves several key steps that highlight its complexity. The introduction of the fluorine atom requires precise control over reaction conditions to ensure high yield and purity. Additionally, the formation of the ester bond between the furan carboxyl group and the piperidine ring necessitates careful selection of reagents and catalysts to achieve optimal reaction efficiency. These synthetic challenges underscore the need for advanced techniques in organic chemistry to produce this compound in scalable quantities.

Advances in computational chemistry have greatly facilitated the design and optimization of molecules like 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole. Molecular modeling studies can predict binding affinities and identify potential interactions with biological targets before experimental synthesis is undertaken. This approach not only saves time but also reduces costs associated with trial-and-error experimentation. By leveraging computational tools, researchers can rapidly screen large libraries of compounds and identify promising candidates for further development.

The potential applications of 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole extend beyond traditional pharmaceutical uses. Its structural features make it suitable for development as an intermediate in the synthesis of more complex molecules or as a building block for novel drug candidates. The versatility of this compound underscores its importance in modern drug discovery efforts.

In conclusion, 6-fluoro-2-{1-(furan-2-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole (CAS No. 1327568-68-2) represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted biological activities. Its potential as a therapeutic agent is enhanced by its ability to interact with various biological targets, including proteins and enzymes involved in disease pathways. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development efforts worldwide.

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